molecular formula C10H11NO4 B8696827 5-Acetyl-2-ethoxynicotinic Acid

5-Acetyl-2-ethoxynicotinic Acid

Cat. No. B8696827
M. Wt: 209.20 g/mol
InChI Key: QXTWBDGHBJEDID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Acetyl-2-ethoxynicotinic Acid is a useful research compound. Its molecular formula is C10H11NO4 and its molecular weight is 209.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Acetyl-2-ethoxynicotinic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Acetyl-2-ethoxynicotinic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

5-Acetyl-2-ethoxynicotinic Acid

Molecular Formula

C10H11NO4

Molecular Weight

209.20 g/mol

IUPAC Name

5-acetyl-2-ethoxypyridine-3-carboxylic acid

InChI

InChI=1S/C10H11NO4/c1-3-15-9-8(10(13)14)4-7(5-11-9)6(2)12/h4-5H,3H2,1-2H3,(H,13,14)

InChI Key

QXTWBDGHBJEDID-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=N1)C(=O)C)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Triethylamine (354 ml, 2.54 mol), was added to a slurry of 5-bromo-2-ethoxynicotinic acid (250 g, 1.02 mol) in acetonitrile (1 L). To this reaction mixture was added palladium (II) acetate (4.56 g, 20.3 mmol), butyl vinyl ether (305 g, 3.05 mol) and tri-o-tolyl phosphine (12.4 g, 40.6 mmol), each addition being washed in with acetonitrile. Further acetonitrile (1 L) was then added and the reaction mixture heated to reflux under nitrogen for 22 hours. The reaction mixture was left at room temperature for 16 hours, and then the precipitate removed by filtration. The filtrate was concentrated in vacuo to give a brown gum, which was then stirred for 1 hour in water (1 L) and concentrated HCl (1 L). The reaction mixture was diluted with water (6.25 L), and extracted with dichloromethane (6×500 mL). The combined organic layers were extracted with 5% sodium bicarbonate solution (1.2 L, 2×400 ml). The basic aqueous extracts were washed with dichloromethane (250 ml), and then acidified to pH 3. After stirring for 30 minutes the precipitated product was removed by filtration, washed with water (250 ml) and dried at 50° C. in vacuo to yield the target compound as a white solid (134 g, 64.1 mmol, 63%).
Quantity
354 mL
Type
reactant
Reaction Step One
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Name
Quantity
1 L
Type
solvent
Reaction Step Three
Name
Quantity
6.25 L
Type
solvent
Reaction Step Four
Quantity
305 g
Type
reactant
Reaction Step Five
Quantity
12.4 g
Type
reactant
Reaction Step Five
Quantity
4.56 g
Type
catalyst
Reaction Step Five
Yield
63%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.